4-Bromophenyl dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl dichloroacetate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of dichloroacetic acid, where the hydrogen atoms of the phenyl group are substituted with bromine and dichloroacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl dichloroacetate typically involves the esterification of 4-bromophenol with dichloroacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts can further simplify the synthesis process and make it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl dichloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and dichloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl dichloroacetates.
Ester Hydrolysis: 4-Bromophenol and dichloroacetic acid.
Oxidation and Reduction: Quinones or alcohols.
Scientific Research Applications
4-Bromophenyl dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting metabolic pathways in cancer cells.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromophenyl dichloroacetate involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can selectively target cancer cells that rely on glycolysis for energy production .
Comparison with Similar Compounds
Dichloroacetic Acid: Shares the dichloroacetate group but lacks the bromophenyl moiety.
4-Bromophenyl Acetate: Similar structure but with an acetate group instead of dichloroacetate.
4-Bromophenyl Thiazol-2-yl-2-chloroacetamide: Contains a thiazole ring and is studied for its antimicrobial properties
Uniqueness: 4-Bromophenyl dichloroacetate is unique due to its combination of the bromophenyl and dichloroacetate groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase and target cancer cell metabolism sets it apart from other similar compounds .
Properties
CAS No. |
42024-34-0 |
---|---|
Molecular Formula |
C8H5BrCl2O2 |
Molecular Weight |
283.93 g/mol |
IUPAC Name |
(4-bromophenyl) 2,2-dichloroacetate |
InChI |
InChI=1S/C8H5BrCl2O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |
InChI Key |
SRMTXXRYMZVZFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.